molecular formula C25H29N7O7 B11623876 5-(4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-(4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11623876
M. Wt: 539.5 g/mol
InChI Key: CJZLMEDULCMUFC-UHFFFAOYSA-N
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Description

The compound 5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule featuring multiple functional groups, including morpholine, triazine, methoxyphenyl, and diazinane trione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic synthesis. The process begins with the preparation of the triazine core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. The methoxyphenyl group is then attached via an etherification reaction. Finally, the diazinane trione moiety is introduced through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The morpholine groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while substitution of the morpholine groups could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with other similar compounds, such as:

    Triazine derivatives: These compounds share the triazine core and may have similar chemical properties and applications.

    Morpholine-containing compounds: These compounds contain morpholine groups and may exhibit similar biological activities.

    Diazinane trione derivatives: These compounds share the diazinane trione moiety and may have similar reactivity and applications.

The uniqueness of 5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C25H29N7O7

Molecular Weight

539.5 g/mol

IUPAC Name

5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H29N7O7/c1-29-20(33)17(21(34)30(2)25(29)35)14-16-4-5-18(19(15-16)36-3)39-24-27-22(31-6-10-37-11-7-31)26-23(28-24)32-8-12-38-13-9-32/h4-5,14-15H,6-13H2,1-3H3

InChI Key

CJZLMEDULCMUFC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC)C(=O)N(C1=O)C

Origin of Product

United States

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